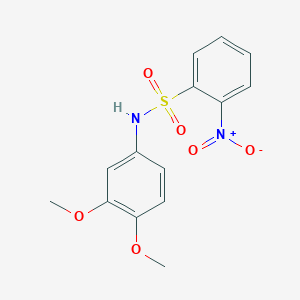

N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide

Overview

Description

N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitro group, a sulfonamide group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3,4-dimethoxyaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products Formed:

Reduction: Formation of N-(3,4-dimethoxyphenyl)-2-aminobenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives of the methoxy groups.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide has been investigated for its potential as a drug candidate due to its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study evaluated its effects on various cancer cell lines, revealing the following results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via nitroso intermediates |

| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 25 | Modulation of apoptotic pathways |

The results suggest that this compound can inhibit cancer cell growth through mechanisms such as apoptosis induction and modulation of signaling pathways .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored. In studies against various bacterial strains, it demonstrated moderate antibacterial activity:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 12 | 32 µg/mL |

| Escherichia coli | 10 | 64 µg/mL |

These findings indicate that while the compound exhibits some antibacterial properties, further research is necessary to fully elucidate its mechanisms of action against bacteria .

Neurological Applications

This compound has been studied for its potential in treating neurological disorders.

Orexin Receptor Antagonism

Patents have reported the use of this compound as an orexin receptor antagonist, suggesting its application in treating sleep disorders and other conditions associated with the orexin system dysfunction. It has potential therapeutic implications for insomnia, anxiety disorders, and cognitive impairments .

Structure-Activity Relationship Studies

The structure-activity relationship studies have been pivotal in understanding how modifications to the compound's structure affect its biological activity. A systematic investigation revealed that specific substituents on the phenyl rings significantly influence its interaction with biological targets, enhancing its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interaction.

Comparison with Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, used in the synthesis of other compounds.

N-(3,4-Dimethoxyphenyl)methyleneamino-4-hydroxybenzamide: A compound with similar structural features, used as a corrosion inhibitor.

Uniqueness: N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a nitro-substituted benzene ring, which is further substituted with a dimethoxyphenyl moiety. This unique structure allows for interactions with various biological targets.

The biological activity of this compound primarily involves its ability to interact with specific receptors and enzymes:

- Sigma Receptors : The compound has been shown to bind to sigma receptors, which are implicated in numerous cellular processes including modulation of neurotransmitter release and regulation of ion channels.

- PI3K Inhibition : Recent studies indicate that derivatives of this compound exhibit selective inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is critical in cancer cell proliferation and survival. For instance, a related compound demonstrated an IC50 value of 8.6 nM against PI3Kδ, highlighting its potential as an anticancer agent .

Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SU-DHL-6 (B-cell) | 2.13 | PI3Kδ inhibition |

| A549 (Lung) | 5.00 | Induction of apoptosis |

| MCF-7 (Breast) | 3.50 | Modulation of estrogen receptors |

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects by inhibiting lipoxygenase activity, which is involved in the inflammatory response. This property could be beneficial in treating conditions like asthma or arthritis .

Case Studies

- Inhibition of Leishmania infantum : A study demonstrated that derivatives similar to this compound inhibited the growth of Leishmania infantum amastigotes, suggesting potential use in treating visceral leishmaniasis .

- Diabetes Research : Research indicates that compounds in this class may modulate pathways linked to diabetic complications by affecting lipid metabolism and inflammation .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6S/c1-21-12-8-7-10(9-13(12)22-2)15-23(19,20)14-6-4-3-5-11(14)16(17)18/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJGTVBRQAFGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.